Acetamide, N-hydroxy-N-(4-methoxyphenyl)-
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Overview
Description
Acetamide, N-hydroxy-N-(4-methoxyphenyl)-: is an organic compound with the molecular formula C9H11NO3. It is a derivative of acetamide, where the amide nitrogen is substituted with a hydroxy group and a 4-methoxyphenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hydroxy-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Solvent: Organic solvents like dichloromethane or ethanol are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-hydroxy-N-(4-methoxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously mixed in a reactor.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction rates.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-hydroxy-N-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-hydroxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring play a crucial role in its reactivity and binding affinity. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Affect Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A similar compound with a phenyl group instead of a 4-methoxyphenyl group.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different functional groups.
Phenacetin: Another analgesic with a similar structure but different pharmacological properties.
Uniqueness
Acetamide, N-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
66682-84-6 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,12H,1-2H3 |
InChI Key |
PYRIJMUQVFYKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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